molecular formula C21H22N2O5S3 B6523457 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine CAS No. 950375-65-2

2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

Cat. No.: B6523457
CAS No.: 950375-65-2
M. Wt: 478.6 g/mol
InChI Key: FBLYPEFXRXGEPQ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound. Its structure comprises multiple functional groups, contributing to its versatility in various chemical processes. The thiazole ring, along with the sulfonyl and oxolan-2-yl groups, makes this compound of significant interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials

    • benzenesulfonyl chloride

    • 4-methylbenzenesulfonyl chloride

    • 2-thiazolamine

    • oxirane

  • Step-by-Step Synthesis

    • Step 1: : The 2-thiazolamine undergoes sulfonylation with benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride under basic conditions to yield an intermediate.

    • Step 2: : The intermediate reacts with oxirane under acidic or basic conditions to form the final product, 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine.

Industrial Production Methods: While lab-scale synthesis focuses on purity, industrial production emphasizes yield and cost-efficiency. Catalysis and optimization of reaction conditions, such as temperature and solvent choice, are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound undergoes oxidation, especially at the thiazole ring.

  • Reduction: : Reduction reactions can target the sulfonyl groups.

  • Substitution: : Nucleophilic substitution can occur at the sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Commonly done with reagents like lithium aluminum hydride.

  • Substitution: : Conditions might include bases such as sodium hydride.

Major Products Formed

  • Oxidation yields sulfone derivatives.

  • Reduction produces sulfonamide derivatives.

  • Substitution results in varied compounds depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across several fields:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex molecules.

    • Acts as a ligand in coordination chemistry.

  • Biology

    • Studied for its potential antimicrobial and antifungal properties.

    • Serves as a probe in biochemical assays due to its unique structure.

  • Medicine

    • Investigated for its therapeutic potentials, such as anti-cancer and anti-inflammatory effects.

    • A key compound in drug discovery for its binding affinity with biological targets.

  • Industry

    • Used in the manufacture of specialty chemicals.

    • A precursor in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-1,3-thiazole

  • 4-(4-methylbenzenesulfonyl)-1,3-thiazole

  • N-(oxolan-2-ylmethyl)-1,3-thiazole

Comparison

  • The unique combination of the benzenesulfonyl and 4-methylbenzenesulfonyl groups with the oxolan-2-ylmethyl moiety sets this compound apart.

  • Unlike other similar compounds, the dual sulfonyl groups enhance its chemical reactivity and binding affinity.

  • Its complex structure makes it more versatile in applications compared to simpler thiazole derivatives.

There you have it—a detailed overview of 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine. What do you think?

Properties

IUPAC Name

2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-4,7-12,16,22H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYPEFXRXGEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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